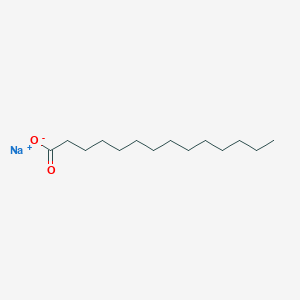

Sodium myristate

Vue d'ensemble

Description

Sodium myristate is a surfactant that exhibits unique behaviors in aqueous solutions. It is known for its low dynamic tensions, which can range from 1-10 mN/m under pulsating area conditions . The surface tension behavior of sodium myristate solutions is peculiar, showing equilibrium tensions as low as 18 mN/m at high concentrations . These properties make sodium myristate an interesting subject for studies related to surface chemistry and potential applications in various industries.

Synthesis Analysis

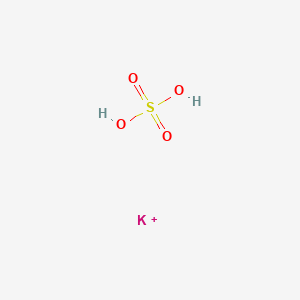

Sodium myristate can be synthesized through the reaction of myristic acid with a sodium-containing compound. A related compound, myristic-2-hydroxy-3-propane sulfonic acid sodium salt, was synthesized using sodium bisulfite, epichlorohydrin, sodium phosphate, and myristic acid. The synthesis process involved multiple steps, including temperature control and reaction time optimization, resulting in a yield of 85.2% .

Molecular Structure Analysis

The molecular structure of sodium myristate has been analyzed using techniques such as infrared reflection absorption spectroscopy (IRRAS). IRRAS studies have shown that at a natural pH of 8 to 9, sodium myristate solutions contain both the myristate ion and a small percentage of protonated myristic acid . This protonation is a key factor in the unique surface-active properties of sodium myristate.

Chemical Reactions Analysis

Sodium myristate undergoes protonation in aqueous solutions, leading to the formation of myristic acid and acid soaps. This protonation is influenced by factors such as concentration and the presence of added electrolytes like NaOH . The protonation equilibrium constant increases with concentration, indicating strong solution nonidealities and the presence of micellization .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium myristate have been extensively studied. It has been shown that the critical micelle concentration (cmc) of sodium myristate increases slightly with temperature, and the solubility in water is estimated to be about 6 mM at 25 degrees Celsius . Sodium myristate also affects the precipitation process of calcium carbonate, acting as a crystal morphology modifier and influencing the thermal decomposition kinetics of the resulting calcium carbonate crystals .

Case Studies

In one case study, sodium myristate was shown to exclude bovine serum albumin (BSA) from the air/water interface, demonstrating its strong surface activity and potential applications in biochemistry and materials science . Another study focused on the adsorption of sodium myristate by carbon black, revealing a preferential adsorption of the fatty acid component and a correlation with the surface area of the carbon materials .

Applications De Recherche Scientifique

Surfactant, Colloidal and Hydrophobic/Absorption Chemistry

Sodium myristate is used in surfactant, colloidal and hydrophobic/absorption chemistry involving molecules such as proteins .

Method of Application

Myristic acid is commonly added via a covalent linkage to the N-terminal glycine of many eukaryotic and viral proteins, a process called myristoylation .

Results or Outcomes

Myristoylation enables proteins to bind to cell membranes and facilitates protein-protein interactions. Myristoylation of proteins affects many cellular functions and thus has implications in health and disease .

Antibacterial Activity and Biocompatibility of Catanionic Assemblies

Sodium myristate is used in the formation of catanionic assemblies based on amino acid-derived surfactants .

Method of Application

The surface activity, aggregates morphology, size and charge characteristics of binary catanionic mixtures containing a cationic amino acid-derived surfactant and an anionic surfactant (sodium myristate) were investigated .

Results or Outcomes

The resulting catanionic mixtures exhibited high surface activity and low critical aggregation concentration as compared with the pure constituents. Catanionic vesicles based on DMHNHC 14 /sodium myristate showed a monodisperse population of medium-size aggregates and good storage stability . The DMHNHC 14 -rich vesicles exhibited good antibacterial activity against Gram-positive bacteria and their bactericidal effectiveness declined with the decrease of the cationic surfactant content in the mixtures .

Emulsifying and Dispersing Agent

Sodium myristate is used as an emulsifying and dispersing agent .

Method of Application

Sodium myristate is added to a solution to help mix and distribute different substances evenly .

Results or Outcomes

The use of sodium myristate as an emulsifying and dispersing agent helps to improve the stability and consistency of the solution .

Household Detergents

Sodium myristate is used in household detergents as a cleansing agent .

Method of Application

Sodium myristate is added to detergents to enhance their cleaning power .

Results or Outcomes

The use of sodium myristate in detergents helps to remove dirt and stains more effectively .

Personal Care Products

Sodium myristate is used in personal care products as a cleansing and emulsifying agent .

Method of Application

Sodium myristate is added to personal care products such as soaps, shampoos, and body washes to help cleanse the skin and hair .

Results or Outcomes

The use of sodium myristate in personal care products helps to remove dirt and oil from the skin and hair, leaving them clean and refreshed .

Pet Care Products

Sodium myristate is used in pet care products as a cleansing and emulsifying agent .

Method of Application

Sodium myristate is added to pet care products such as shampoos and conditioners to help cleanse the fur and skin of pets .

Results or Outcomes

The use of sodium myristate in pet care products helps to remove dirt and oil from the fur and skin of pets, leaving them clean and refreshed .

Emulsifying and Dispersing Agent

Sodium myristate is used as an emulsifying and dispersing agent .

Method of Application

Sodium myristate is added to a solution to help mix and distribute different substances evenly .

Results or Outcomes

The use of sodium myristate as an emulsifying and dispersing agent helps to improve the stability and consistency of the solution .

Household Detergents

Sodium myristate is used in household detergents as a cleansing agent .

Method of Application

Sodium myristate is added to detergents to enhance their cleaning power .

Results or Outcomes

The use of sodium myristate in detergents helps to remove dirt and stains more effectively .

Personal Care Products

Sodium myristate is used in personal care products as a cleansing and emulsifying agent .

Method of Application

Sodium myristate is added to personal care products such as soaps, shampoos, and body washes to help cleanse the skin and hair .

Results or Outcomes

The use of sodium myristate in personal care products helps to remove dirt and oil from the skin and hair, leaving them clean and refreshed .

Pet Care Products

Sodium myristate is used in pet care products as a cleansing and emulsifying agent .

Method of Application

Sodium myristate is added to pet care products such as shampoos and conditioners to help cleanse the fur and skin of pets .

Results or Outcomes

The use of sodium myristate in pet care products helps to remove dirt and oil from the fur and skin of pets, leaving them clean and refreshed .

Orientations Futures

Research has shown that Sodium Myristate can induce mitochondrial fragmentation and cardiomyocyte hypertrophy . This establishes a novel connection between cardiomyocytes and lipotoxic stress, characterized by hypertrophy and fragmentation of the mitochondrial network, and an increase of the mitochondrial E3 ubiquitin ligase MUL1 . This could open up new avenues for research in understanding the role of Sodium Myristate in cardiovascular diseases .

Propriétés

IUPAC Name |

sodium;tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQGWKYSEXPRGL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042455 | |

| Record name | Sodium myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Tetradecanoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium myristate | |

CAS RN |

822-12-8 | |

| Record name | Sodium myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06BLC4V0IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

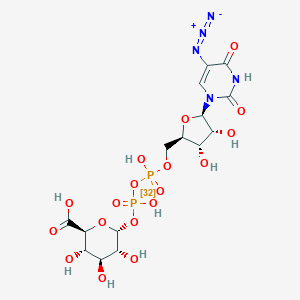

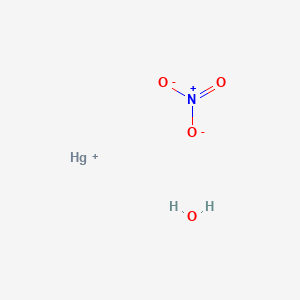

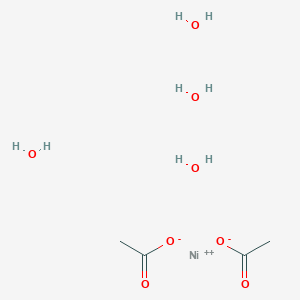

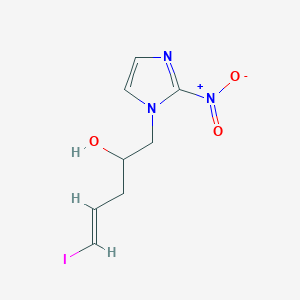

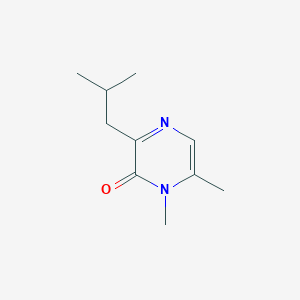

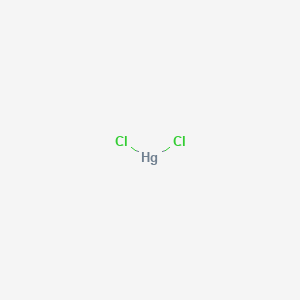

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)